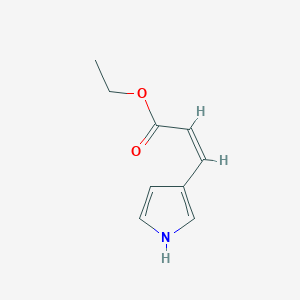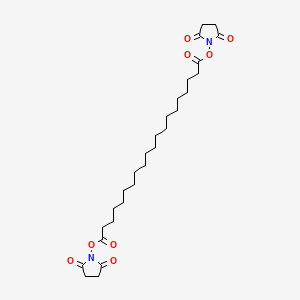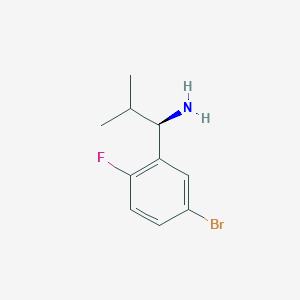
(R)-1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a methyl group on the propan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 5 and 2 positions, respectively.
Chiral Amine Introduction: The brominated and fluorinated phenyl compound is then subjected to a chiral amine introduction step. This can be achieved through reductive amination using a chiral amine source and a reducing agent such as sodium cyanoborohydride.
Methylation: The final step involves the introduction of a methyl group at the 2-position of the propan-1-amine chain. This can be accomplished through alkylation using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of ®-1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted phenyl derivatives with nucleophiles replacing the bromine or fluorine atoms.
Wissenschaftliche Forschungsanwendungen
®-1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including chiral drugs and agrochemicals.
Biological Studies: It is employed in studies investigating the effects of halogenated phenyl compounds on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ®-1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards specific targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(5-Bromo-2-chlorophenyl)-2-methylpropan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
®-1-(5-Bromo-2-methylphenyl)-2-methylpropan-1-amine: Similar structure but with a methyl group instead of fluorine.
®-1-(5-Bromo-2-iodophenyl)-2-methylpropan-1-amine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
®-1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and binding affinity, making it a valuable compound in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C10H13BrFN |
|---|---|
Molekulargewicht |
246.12 g/mol |
IUPAC-Name |
(1R)-1-(5-bromo-2-fluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13BrFN/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6,10H,13H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
GALDKGOMVYUJEM-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)[C@H](C1=C(C=CC(=C1)Br)F)N |
Kanonische SMILES |
CC(C)C(C1=C(C=CC(=C1)Br)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


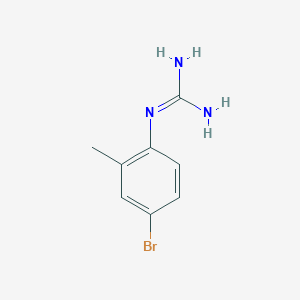

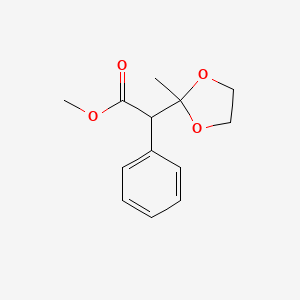

![3-(4-(3-(Dimethylamino)propoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13035358.png)
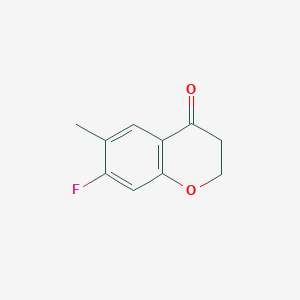

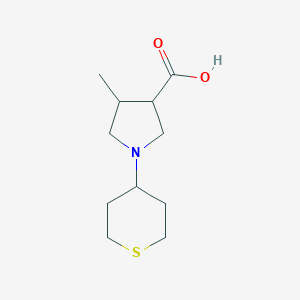
![Methyl (R)-1'-(cyclobutylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13035369.png)

![(4'-Nitro-[1,1'-biphenyl]-2-yl)boronicacid](/img/structure/B13035376.png)
